molecular formula C16H15N5OS B5568191 5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1,2,3-benzothiadiazole

5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1,2,3-benzothiadiazole

Cat. No. B5568191
M. Wt: 325.4 g/mol
InChI Key: ZIOUJPFUYKYJOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, including the Sonogashira cross-coupling reaction as a key step for linking aromatic units with acetylene groups. The synthesis may also involve cyclization reactions to form the benzothiadiazole ring and subsequent modifications to introduce the piperazinyl-pyridinyl moiety. For example, the synthesis of 4,7-bis(n-pyridylethynyl)-2,1,3-benzothiadiazoles, which share structural similarities with the target compound, showcases the application of palladium-catalyzed cross-coupling reactions in constructing complex heterocyclic systems (Akhtaruzzaman et al., 2002).

Scientific Research Applications

Anticancer Applications

  • Design and Synthesis of Anticancer Agents : A study by El-Masry et al. (2022) found that 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds, which are structurally similar to the chemical , showed high cytotoxicity against cancer cell lines. The compounds induced cell cycle arrest and apoptosis in cancer cells, demonstrating potential as anticancer agents.

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : Research by Patel, Agravat, & Shaikh (2011) and Patel & Agravat (2009) focused on the synthesis of new pyridine derivatives with structures similar to the specified compound. These derivatives displayed variable and modest antimicrobial activities against different bacterial and fungal strains.

Anti-Helicobacter Pylori Activity

  • Treatment of Helicobacter Pylori Infections : A study conducted by Moshafi et al. (2011) synthesized a series of compounds containing piperazinyl functionality, which showed strong inhibitory activity against Helicobacter pylori, surpassing the standard drug metronidazole in efficacy.

Antileishmanial Activity

  • Antileishmanial Activity of Piperazinyl-Linked Compounds : Research by Tahghighi et al. (2011) on piperazinyl-linked 5-nitrofuran-2-yl-1,3,4-thiadiazoles showed significant activity against the promastigote and amastigote forms of Leishmania major. This indicates the potential use of such compounds in treating leishmaniasis.

Dopamine Receptor Agonists

  • G Protein-Biased Dopaminergics : A study by Möller et al. (2017) explored compounds with a structure involving aromatic piperazines, similar to the given compound, and found them to be high-affinity dopamine receptor partial agonists. These compounds selectively activated G proteins over β-arrestin recruitment at dopamine D2 receptors, suggesting their potential as novel therapeutics in treating conditions like schizophrenia.

Mycobacterium Tuberculosis GyrB Inhibitors

  • Inhibition of Mycobacterium Tuberculosis : The study by Jeankumar et al. (2013) on thiazole-aminopiperidine hybrid analogues revealed compounds that showed promising activity against Mycobacterium tuberculosis, indicating potential application in tuberculosis treatment.

Future Directions

The future directions for research on “5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1,2,3-benzothiadiazole” could involve further exploration of its synthesis, chemical reactions, and potential biological activity. Given the interest in similar compounds for their biological activity , this compound could also be studied for potential therapeutic applications.

properties

IUPAC Name

1,2,3-benzothiadiazol-5-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c22-16(12-4-5-14-13(11-12)18-19-23-14)21-9-7-20(8-10-21)15-3-1-2-6-17-15/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOUJPFUYKYJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)SN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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